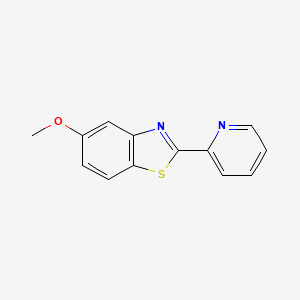

Benzothiazole, 5-methoxy-2-(2-pyridyl)-

Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical and Materials Science

The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structural motif of immense importance in both chemical and materials science. jchemrev.comnih.gov Its prevalence stems from the unique electronic properties and rigid planar structure conferred by the fused aromatic system containing both nitrogen and sulfur heteroatoms. ijbpas.com This scaffold is not only found in natural products but is also a key component in a multitude of synthetic compounds with a wide spectrum of applications. jchemrev.com

In medicinal chemistry , benzothiazole derivatives are extensively studied and have been developed into clinical drugs for various diseases. jchemrev.comjchemrev.com The versatility of the benzothiazole core allows for substitutions at various positions, primarily the 2-position, leading to a vast library of compounds with diverse pharmacological activities. tandfonline.com Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antidiabetic, and antioxidant agents. researchgate.netnih.gov For instance, the compound Riluzole, which features a 2-aminobenzothiazole (B30445) structure, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The ability of the benzothiazole scaffold to interact with various biological targets, including enzymes and receptors, makes it a continuous focus for drug discovery and development. nih.govbenthamscience.com

In materials science , the inherent photophysical properties of benzothiazoles make them valuable components in the development of advanced materials. nih.gov Their applications include:

Dyes and Pigments : Benzothiazole derivatives are used in the synthesis of dyes for textiles and other materials. jchemrev.compcbiochemres.com

Fluorescent Probes and Sensors : The fluorescent nature of many benzothiazole compounds allows them to be used as sensors for detecting metal ions, anions, and changes in environmental pH. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) : The electroluminescent properties of certain benzothiazole derivatives make them suitable for use as emitters in OLEDs. nih.gov

Polymer Chemistry : They are incorporated into polymers to enhance thermal stability or to create materials with specific optical or electronic properties. ijbpas.com

The following table summarizes the diverse applications of the benzothiazole scaffold.

| Field | Specific Applications |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antidiabetic, Anticonvulsant, Neuroprotective Agents, Enzyme Inhibitors jchemrev.comnih.govresearchgate.net |

| Materials Science | Dyes, Fluorescent Sensors, Organic Light-Emitting Diodes (OLEDs), Polymer Additives, Vulcanization Accelerators jchemrev.comnih.gov |

| Agrochemicals | Fungicides, Plant Protectants jchemrev.compcbiochemres.com |

| Diagnostics | Imaging agents for detecting amyloid plaques in Alzheimer's disease researchgate.netpcbiochemres.com |

Rationale for Academic Research on 5-methoxy-2-(2-pyridyl)benzothiazole Derivatives

The specific academic interest in Benzothiazole, 5-methoxy-2-(2-pyridyl)- and its derivatives is driven by the strategic combination of its three core components: the benzothiazole scaffold, the 5-methoxy group, and the 2-(2-pyridyl) group. Each part contributes unique properties that make the resulting molecule a promising candidate for various advanced applications.

The benzothiazole core provides the fundamental rigid, aromatic platform with inherent biological and photophysical potential, as discussed previously. tandfonline.comresearchgate.net

The 5-methoxy group (-OCH₃) is an electron-donating group. Its presence on the benzothiazole ring is known to significantly influence the electronic properties of the molecule. In medicinal chemistry, methoxy-substituted benzothiazoles have shown potent biological activities. For example, derivatives with a methoxy (B1213986) group at the 5-position of the benzothiazole ring have exhibited notable anti-diabetic actions. jchemrev.com The methoxy group can also enhance the fluorescence properties of the scaffold, contributing to the development of brighter and more efficient fluorophores. researchgate.net

The 2-(2-pyridyl) group introduces another heterocyclic ring containing a nitrogen atom. This has several important implications:

Coordination Chemistry : The nitrogen atom of the pyridine (B92270) ring provides an additional coordination site for metal ions. This makes pyridyl-substituted benzothiazoles excellent ligands for creating metal complexes with potential applications in catalysis, sensing, and as therapeutic agents. mdpi.com

Enhanced Biological Activity : Hybrid molecules that join two or more heterocyclic rings, such as pyridine and benzothiazole, can exhibit enhanced or novel biological activities compared to the individual components. nih.gov For instance, linking pyridine to a benzothiazole moiety has been shown to improve antibacterial and antifungal properties. researchgate.netnih.gov

Tunable Photophysics : The pyridyl group acts as an electron-accepting unit. When combined with the electron-donating methoxy group through the benzothiazole bridge, it creates a "push-pull" system. This intramolecular charge transfer (ICT) character is highly desirable for creating fluorescent molecules with large Stokes shifts and sensitivity to their environment, making them ideal for use as molecular sensors. researchgate.net Studies on the closely related 5-methoxy-2-(2-pyridyl)thiazoles have shown they are highly fluorescent and exhibit pH-sensitive dual-emission, a behavior that is actively explored for ratiometric sensing applications. researchgate.net

Therefore, the rationale for researching 5-methoxy-2-(2-pyridyl)benzothiazole derivatives lies in the synergistic effect of its components, aiming to develop new molecules for applications in targeted therapeutics, advanced metal-organic materials, and sensitive fluorescent probes.

General Overview of Benzothiazole Chemistry Research Trends

Research into benzothiazole chemistry is a dynamic and rapidly evolving field, driven by the continuous search for novel molecules with enhanced functionalities. jchemrev.comjchemrev.com Several key trends currently dominate the landscape:

Green Synthesis : There is a significant and growing emphasis on developing environmentally friendly and efficient methods for synthesizing benzothiazole derivatives. nih.govbohrium.com This includes the use of greener solvents, metal-free catalysts, microwave-assisted reactions, and one-pot synthesis procedures to reduce waste, energy consumption, and the use of hazardous reagents. bohrium.comijper.org

Development of Hybrid Molecules : A major trend involves the "molecular hybridization" or combination of the benzothiazole scaffold with other pharmacologically active heterocyclic rings (like pyridine, triazole, or pyrimidine). jchemrev.comnih.gov The goal is to create multifunctional molecules that can target multiple pathways or exhibit synergistic effects, leading to more potent and selective therapeutic agents. ijper.orgacs.org

Target-Specific Drug Design : Moving beyond broad-spectrum activity, current research is increasingly focused on designing benzothiazole derivatives that inhibit specific biological targets, such as particular enzymes (e.g., kinases, polymerases) or receptors involved in diseases like cancer, viral infections, and neurodegenerative disorders. nih.govtandfonline.com This involves detailed structure-activity relationship (SAR) studies and computational modeling to optimize the interaction between the molecule and its target. jchemrev.com

Advanced Functional Materials : In materials science, the focus is on fine-tuning the photophysical properties of benzothiazoles. nih.govresearchgate.net Researchers are exploring how different substituents affect fluorescence quantum yields, emission wavelengths, and sensitivity to external stimuli. mdpi.comresearchgate.net This has led to the development of sophisticated sensors for environmental monitoring, bioimaging agents for visualizing cellular processes, and more efficient materials for optoelectronic devices. nih.gov

The following table highlights some of the recent research trends in benzothiazole chemistry.

| Research Trend | Focus Area | Desired Outcome |

| Green Chemistry | Use of eco-friendly catalysts (e.g., lemon juice), microwave irradiation, solvent-free reactions. nih.govbohrium.com | Increased reaction efficiency, reduced environmental impact, lower costs. bohrium.com |

| Molecular Hybridization | Synthesis of benzothiazolyl-pyridine, benzothiazolyl-triazole, and other fused heterocyclic systems. jchemrev.comijper.org | Novel compounds with enhanced or synergistic biological activities (e.g., antiviral, anticancer). nih.gov |

| Targeted Therapeutics | Design of derivatives as specific enzyme inhibitors (e.g., EGFR, HER2) or receptor modulators. researchgate.net | More effective and less toxic drugs with well-defined mechanisms of action. tandfonline.com |

| Advanced Functional Materials | Investigation of excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties. mdpi.comnih.gov | Development of highly sensitive chemical sensors, bioimaging probes, and efficient OLED materials. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

39876-33-0 |

|---|---|

Molecular Formula |

C13H10N2OS |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

5-methoxy-2-pyridin-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C13H10N2OS/c1-16-9-5-6-12-11(8-9)15-13(17-12)10-4-2-3-7-14-10/h2-8H,1H3 |

InChI Key |

UFPJZRHJGSFLKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 2 Pyridyl Benzothiazole

Targeted Synthesis of the 5-methoxy-2-(2-pyridyl)benzothiazole Core

The direct construction of the 5-methoxy-2-(2-pyridyl)benzothiazole framework typically involves the formation of the thiazole (B1198619) ring by cyclizing a substituted aminothiophenol with a pyridine-containing electrophile.

The most conventional and direct route to the 2-pyridylbenzothiazole core is the condensation reaction between an appropriately substituted 2-aminothiophenol (B119425) and a pyridinecarbonyl derivative. nih.gov For the target molecule, this involves the reaction of 2-amino-5-methoxythiophenol with a pyridine-2-carbaldehyde or its equivalent.

The fundamental mechanism involves the initial formation of a Schiff base (thiazoline intermediate) between the amino group of the thiophenol and the carbonyl group of the aldehyde. This intermediate then undergoes intramolecular cyclization followed by an oxidative aromatization to yield the stable benzothiazole (B30560) ring system. organic-chemistry.org

One documented synthesis involves reacting 2-amino-5-methoxy-benzenethiol with nicotinic acid (pyridine-3-carboxylic acid) in chloroform (B151607) containing polyphosphoric acid ester (PPE). The mixture is refluxed overnight to yield the target compound. prepchem.com While this specific example uses a carboxylic acid, the principle is similar to using an aldehyde, often involving an in-situ oxidation or a dehydrative condensation. The reaction of 2-aminobenzenethiol with aldehydes is a primary method for benzothiazole synthesis. nih.govbohrium.com Various reaction conditions have been explored, often at room temperature using catalysts to improve efficiency. youtube.com For instance, the condensation of 2-aminothiophenol with various aldehydes has been successfully achieved using a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature. nih.gov

To enhance the efficiency, yield, and substrate scope of benzothiazole synthesis, various catalytic systems have been developed. These systems are crucial for overcoming activation barriers and facilitating the key bond-forming steps under milder conditions. Traditional methods often relied on stoichiometric oxidants, but modern approaches favor catalytic processes. nih.gov

Transition-Metal Catalysis: Palladium and copper catalysts are prominent in the synthesis of 2-substituted benzothiazoles. One powerful method involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of thiobenzanilides. acs.org This approach avoids the pre-functionalization of starting materials. A catalytic system comprising Pd(II), Cu(I), and a phase-transfer agent like tetrabutylammonium (B224687) bromide (Bu₄NBr) has been shown to produce variously substituted benzothiazoles in high yields with good functional group tolerance. acs.org Palladium complexes with substituted (pyridinyl)benzoazole ligands have also been synthesized and utilized as catalysts in cross-coupling reactions, indicating the compatibility of the pyridyl-benzothiazole scaffold with such catalytic systems.

Non-Metal and Green Catalysts: In line with green chemistry principles, researchers have explored more benign catalytic systems. Iodine-grafted polystyrene polymer catalysts have been found to efficiently promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) derivatives. nih.gov Another approach uses a simple mixture of hydrogen peroxide and hydrochloric acid as the catalyst in ethanol. nih.gov More recently, catalyst-free methods are being developed, relying on solvents like dimethyl sulfoxide (B87167) (DMSO) which can also act as an oxidant in the cyclization reaction. nih.govorganic-chemistry.org

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Pd(II)/Cu(I)/Bu₄NBr | Thiobenzanilides | High yields, good functional group tolerance, C-H activation pathway. | acs.org |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Inexpensive, readily available reagents, mild conditions (room temp). | nih.gov |

| Polystyrene-Iodine Acetate | 2-Aminothiophenol, Benzaldehydes | Reusable solid-supported catalyst, high efficiency. | nih.gov |

| None (DMSO as oxidant) | Benzyl (B1604629) halides, o-Aminobenzenethiol | One-pot reaction, avoids external oxidants, mild conditions. | organic-chemistry.org |

Advanced Synthetic Strategies for Benzothiazole Derivatives

Beyond the direct synthesis of the core structure, significant research has been dedicated to developing more efficient, environmentally friendly, and versatile synthetic methodologies for the broader class of benzothiazole derivatives.

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. bohrium.com Several such strategies have been developed for benzothiazole synthesis.

One notable approach is a one-pot tandem reaction where benzyl halides and o-aminobenzenethiol react in DMSO to produce benzothiazoles in high yields without an external oxidant. organic-chemistry.org The reaction proceeds through a sequence of Kornblum oxidation of the benzyl halide to the corresponding aldehyde, followed by cyclization and aromatization. organic-chemistry.org This method is eco-friendly and uses inexpensive reagents. organic-chemistry.org Other MCRs involve the reaction of 2-hydrazino-6-nitrobenzothiazole and bis(methylthio)methylene malononitrile (B47326) with various amines or phenols to create complex fused-ring systems containing a benzothiazole moiety. jocpr.com These methods streamline the synthesis process, reduce waste from intermediate purification steps, and allow for the rapid creation of diverse chemical libraries. bohrium.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzothiazole derivatives, microwave irradiation often leads to dramatic reductions in reaction time and significant increases in product yield compared to conventional heating methods. nih.govscielo.br

The synthesis of benzothiazole and benzoxazole (B165842) libraries via PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under one-pot, microwave-assisted conditions has been achieved in good to excellent yields. ias.ac.in In comparative studies, the reaction time for synthesizing 2-substituted benzothiazoles was reduced from 2-8 hours under conventional heating to just 3-10 minutes with microwave assistance. nih.gov This represents a 95% to 98% decrease in reaction time, accompanied by a notable increase in yield. nih.gov The efficiency of microwave heating is attributed to the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. mdpi.com

| Method | Typical Reaction Time | Typical Yield Increase | Key Benefits | Reference |

|---|---|---|---|---|

| Conventional Heating | 2 - 8 hours | Baseline | Standard laboratory setup. | nih.gov |

| Microwave Irradiation | 3 - 10 minutes | 3% to 113% | Drastic reduction in time, improved yields, energy efficiency. | nih.govscielo.br |

The integration of green chemistry principles into the synthesis of benzothiazoles is a critical area of modern research, aiming to reduce environmental impact and improve safety. airo.co.in This involves the use of non-toxic and recyclable solvents, energy-efficient methods, and atom-economical reactions. bohrium.comairo.co.in

A key strategy is the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. airo.co.in For instance, an efficient and environmentally benign one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent, which is notable for being metal- and ligand-free. rsc.org Similarly, the use of isopropanol (B130326) as a "green" co-solvent has been demonstrated in microwave-assisted methods, where it effectively absorbs microwave radiation while being environmentally preferable to other solvents. mdpi.com The development of catalyst-free systems or the use of reusable, heterogeneous catalysts further aligns with green chemistry goals by simplifying purification and minimizing waste. nih.govrsc.org These sustainable pathways not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. orgchemres.org

Cyclization and Heterocycle Formation Pathways

The principal and most established method for synthesizing the 2-substituted benzothiazole core, including 5-methoxy-2-(2-pyridyl)benzothiazole, is the condensation reaction between a 2-aminothiophenol derivative and a compound containing a carbonyl or cyano group. mdpi.com For the specific synthesis of the title compound, this involves the cyclization of 2-amino-5-methoxy-benzenethiol with a suitable pyridine-2-carbonyl precursor.

Common synthetic routes include:

Condensation with Carboxylic Acids: A mixture of 2-amino-5-methoxy-benzenethiol and 2-picolinic acid (nicotinic acid) can be refluxed in the presence of a dehydrating agent like polyphosphoric acid ester (PPE) in a solvent such as chloroform to yield the target benzothiazole. prepchem.com

Condensation with Aldehydes: The reaction of 2-amino-5-methoxy-benzenethiol with 2-pyridinecarboxaldehyde in the presence of an oxidizing system is a widely used approach. mdpi.comorganic-chemistry.org Various catalysts and oxidants can be employed, including air in DMSO, which provides a simple, catalyst-free method. organic-chemistry.org Other systems like H₂O₂/HCl have also been utilized to facilitate this condensation at room temperature. mdpi.com

Reaction with Nitriles: Copper-catalyzed methods have been developed for the formation of 2-substituted benzothiazoles via the condensation of 2-aminothiopenols with nitriles. mdpi.com

Intramolecular Cyclization: Alternative pathways involve intramolecular cyclization. One such mechanism proceeds through a Michael addition, followed by the disposal of a leaving group (like dimethylamine) and subsequent intramolecular cyclization, which is achieved by the addition of an amino proton to a cyano group, followed by tautomerization to form the stable 2-pyridyl benzothiazole structure. nih.govacs.org

These methods offer robust and versatile pathways to the core heterocyclic structure, with the choice of method often depending on the availability of starting materials and desired reaction conditions.

| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | General Outcome | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol derivative | Pyridine-2-carboxylic acid | Polyphosphoric acid ester (PPE) | Forms the benzothiazole ring via dehydration and cyclization. | prepchem.com |

| 2-Aminothiophenol derivative | Pyridine-2-carboxaldehyde | Air/DMSO or H₂O₂/HCl | Oxidative condensation to form the C=N bond followed by cyclization. | mdpi.comorganic-chemistry.org |

| Enamine derivative | N-Aryl-2-cyanoacetamide | Potassium hydroxide (B78521) (KOH) | Michael addition followed by intramolecular cyclization and tautomerization. | nih.govacs.org |

| o-Iodoaniline | Dithioesters | Copper | Copper-mediated condensation to provide 2-arylbenzothiazoles. | organic-chemistry.org |

Functionalization and Derivatization of the Benzothiazole Scaffold

Once synthesized, the 5-methoxy-2-(2-pyridyl)benzothiazole molecule can be further modified at either the pyridyl or the benzothiazole portion to generate a library of derivatives.

Chemical Modification at the Pyridyl Moiety

The pyridine (B92270) ring offers several sites for chemical modification, allowing for the introduction of diverse functional groups. The general reactivity of pyridines and their benzo derivatives can be exploited for this purpose. researchgate.net

Key strategies include:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide . This transformation activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. For instance, treatment with reagents like 4-nitrobenzoyl chloride can lead to functionalization at the C2 position of the pyridine. researchgate.net

C-H Functionalization: Direct C-H functionalization offers an efficient way to introduce new bonds without pre-functionalization. Pyridine-oriented transannular Friedel–Crafts alkylation reactions can yield fused seven- or eight-membered rings. rsc.org Site-selective functionalization can be controlled through various strategies, including the use of specific bases or the formation of pyridinium (B92312) salts to direct subsequent reactions to a less sterically hindered or electronically favored position. acs.org

Ring Expansion: Advanced methods, such as rhodium carbenoid-induced ring expansion of related heterocyclic systems, demonstrate the potential for more complex structural modifications to generate highly substituted pyridine derivatives. nih.gov

Strategic Substituent Effects on the Benzothiazole Ring

Substituents on the benzothiazole ring play a crucial role in modulating the molecule's electronic properties and reactivity. The methoxy (B1213986) group (-OCH₃) at the 5-position is a key feature of the title compound.

Electronic Effects: The methoxy group is a strong electron-donating group (EDG). libretexts.org Through resonance, it increases the electron density of the benzene (B151609) portion of the benzothiazole ring, thereby activating it towards electrophilic aromatic substitution. youtube.com This directing effect makes the positions ortho (C4, C6) and para (C7) to the methoxy group more nucleophilic and thus more reactive toward electrophiles. libretexts.orgyoutube.com

Property Modulation: The placement of substituents significantly impacts the molecule's properties. Studies on related benzothiazoles have shown that electron-donating and electron-withdrawing groups can tune the optical, electronic, and charge transport properties of the scaffold. nih.govacs.org For example, the introduction of electron-withdrawing groups such as nitro or additional methoxy groups at specific positions can alter the molecule's biological activity profile. rsc.org Research on mesogenic benzothiazoles has indicated that substitution at the 6-position can lead to greater thermal stability compared to substitution at the 5-position, highlighting the strategic importance of substituent placement. ias.ac.in

| Substituent/Position | Electronic Effect | Impact on Reactivity/Properties | Reference |

|---|---|---|---|

| 5-Methoxy (-OCH₃) | Electron-Donating (EDG) | Activates the benzene ring for electrophilic substitution, directing to C4, C6, and C7. | libretexts.orgyoutube.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Electron-Withdrawing (EWG) | Deactivates the ring toward electrophilic attack. Can be used to tune electronic and optical properties. | nih.govacs.org |

| Additional Methoxy/Hydroxy Groups | Electron-Donating (EDG) | Can significantly alter biological potency and enzyme inhibition profiles depending on position. | acs.org |

| Halogens (e.g., -Cl, -F) | Inductively Withdrawing, Resonance Donating | Modulates lipophilicity and electronic properties; can enhance biological activity. | rsc.orgjchemrev.com |

Hybrid Molecule Construction and Linker Chemistry

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in medicinal chemistry. nih.gov The 5-methoxy-2-(2-pyridyl)benzothiazole scaffold is an excellent candidate for constructing such hybrid molecules.

Linker Types: Various linkers can be employed to connect the benzothiazole core to another molecular entity. The choice of linker influences the spacing, flexibility, and properties of the final hybrid molecule. Common linkers include:

Simple covalent bonds for direct fusion of heterocyclic systems. nih.govacs.org

Flexible alkyl chains or amide bonds, such as -(CH₂)nCONH(CH₂)₂-. nih.gov

Thioether (-S-) or simple amide (-CONH-) linkages. nih.gov

Heterocyclic linkers, such as a triazole ring, which can be formed via click chemistry. nih.gov

Hybrid Molecule Examples: Research has demonstrated the synthesis of numerous benzothiazole-based hybrids. These include:

Benzothiazole-Thiadiazole-Urea Hybrids: Synthesized by reacting a benzothiazole intermediate with thiadiazole-urea derivatives. nih.gov

Benzothiazole-Triazole Hybrids: Triazole rings are used to link benzothiazole to other moieties like naphthalenol or isatin. nih.gov

Benzothiazole-Piperazine Hybrids: Constructed by linking the benzothiazole scaffold to a piperazine (B1678402) ring, often to explore biological activity. nih.gov

Benzothiazole-Thiazolidinone Hybrids: These hybrids combine the benzothiazole core with a thiazolidinone moiety, another important pharmacophore. nih.gov

Molecular Structure and Conformational Analysis of 5 Methoxy 2 2 Pyridyl Benzothiazole and Its Analogues

Single Crystal X-ray Diffraction Studies for Precise Structural Elucidation

The crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) was determined to be in the monoclinic space group P21/n. nih.gov The key crystallographic data and selected molecular dimensions are presented in the tables below.

| Parameter | Value |

|---|---|

| Empirical formula | C15H13NO2S |

| Formula weight | 271.33 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a, b, c (Å) | 7.7854 (2), 11.2372 (3), 14.6593 (4) |

| β (°) | 97.359 (1) |

| Volume (ų) | 1272.00 (6) |

| Z | 4 |

| Bond | Length (Å) |

|---|---|

| S1—C2 | 1.756 (1) |

| S1—C7A | 1.741 (1) |

| N3—C2 | 1.303 (1) |

| N3—C3A | 1.396 (1) |

| C2—C11 | 1.478 (1) |

| Angle | Value (°) |

|---|---|

| C2—S1—C7A | 89.6 (1) |

| C2—N3—C3A | 110.6 (1) |

| N3—C2—S1 | 115.1 (1) |

| N3—C2—C11 | 122.0 (1) |

| S1—C2—C11 | 122.9 (1) |

These data highlight the precise geometry of the thiazole (B1198619) ring fused with the benzene (B151609) ring, and the connection to the substituted phenyl group.

Conformational Analysis and Stereochemical Considerations

The conformational analysis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, based on its crystal structure, reveals a nearly coplanar arrangement of the benzothiazole (B30560) and phenyl ring systems. The dihedral angle between the planes of the two rings is a mere 5.38 (2)°. nih.gov This planarity is a significant conformational feature.

In many related 2-arylbenzothiazole structures, a similar trend towards planarity is observed, with the angle between the benzothiazole plane and the phenyl ring often being small. nih.gov For instance, in derivatives of 2-(2′-aminophenyl)benzothiazole, this angle can range from as low as 3.0° to around 5.4°. nih.gov However, the introduction of bulky substituents can lead to a greater deviation from planarity. nih.gov

The planarity of these molecules can be influenced by the nature and position of substituents, which in turn can affect their electronic and photophysical properties.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The near planarity of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole facilitates intramolecular interactions. A notable short intramolecular contact is observed between the sulfur atom of the thiazole ring and an oxygen atom of the methoxy (B1213986) group on the phenyl ring (S1⋯O1), with a distance of 2.7082 (4) Å. nih.goviucr.org Additionally, a C—H⋯N interaction is present. nih.gov

Intermolecular forces also play a crucial role in the crystal packing of this analogue. The structure is stabilized by a network of weak C—H⋯O and C—H⋯π interactions. nih.gov Furthermore, significant π–π stacking interactions are observed between the benzothiazole ring system of one molecule and the phenyl ring of an adjacent molecule. nih.gov The intercentroid distances for these stacking interactions are approximately 3.57 Å and 3.60 Å. nih.gov

In a broader context, intramolecular hydrogen bonding is a key feature in many benzothiazole derivatives, significantly influencing their conformation and properties. nih.govrsc.orgmdpi.comnih.gov For example, in 2-(2′-aminophenyl)benzothiazole, a strong intramolecular hydrogen bond exists between the amino group and the nitrogen atom of the thiazole ring. nih.gov This type of interaction is fundamental to the stability of the planar conformation. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. The vibrational modes of 5-methoxy-2-(2-pyridyl)benzothiazole are dictated by the collective motions of its constituent atoms, offering deep insights into its structural framework.

The FT-IR and Raman spectra of 5-methoxy-2-(2-pyridyl)benzothiazole would be expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. Analysis of related structures, such as 2-substituted benzothiazoles and methoxy-containing aromatic compounds, allows for a predictive assignment of these vibrational frequencies. researchgate.netcore.ac.uk

The C-H stretching vibrations of the aromatic rings (benzothiazole and pyridine) are anticipated in the 3100-3000 cm⁻¹ region. scielo.org.za The methoxy (B1213986) group (-OCH₃) would display characteristic asymmetric and symmetric C-H stretching vibrations, typically observed around 2950-2830 cm⁻¹. scielo.org.za Furthermore, in-plane and out-of-plane bending modes of the methoxy group are expected at lower wavenumbers. scielo.org.za

The C=N stretching vibration within the thiazole (B1198619) ring is a key diagnostic peak and is generally observed in the range of 1640-1500 cm⁻¹. researchgate.net For instance, in 2-phenylbenzothiazole (B1203474), a band around 1643 cm⁻¹ is attributed to the C=N stretch. researchgate.net The C-S stretching vibration, integral to the thiazole ring, typically appears in the 750-600 cm⁻¹ region. researchgate.net The spectra would also be characterized by a series of bands corresponding to the C-C stretching vibrations within the aromatic rings, usually found between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of the ether linkage (Ar-O-CH₃) would give rise to a strong C-O stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

A data table summarizing the expected FT-IR and Raman bands for 5-methoxy-2-(2-pyridyl)benzothiazole, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Pyridyl, Benzothiazole (B30560) |

| Aliphatic C-H Stretch | 2950-2830 | Methoxy (-OCH₃) |

| C=N Stretch | 1640-1500 | Thiazole Ring |

| Aromatic C=C Stretch | 1600-1400 | Pyridyl, Benzothiazole |

| Asymmetric C-O-C Stretch | 1275-1200 | Methoxy Ether |

| Symmetric C-O-C Stretch | 1075-1020 | Methoxy Ether |

| C-S Stretch | 750-600 | Thiazole Ring |

This table is a predictive summary based on characteristic vibrational frequencies of similar functional groups and compounds. researchgate.netscielo.org.zaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 5-methoxy-2-(2-pyridyl)benzothiazole would provide a precise map of the proton environments. The methoxy group protons (-OCH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm, as seen in similar methoxy-substituted benzothiazoles like 2-(2-methoxyphenyl)benzothiazole (δ 4.05 ppm) and 2-(4-methoxyphenyl)benzo[d]thiazole (δ 3.87 ppm). researchgate.netrsc.org The aromatic protons on the benzothiazole and pyridine (B92270) rings would resonate in the downfield region, typically between δ 7.0 and 8.8 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on their position and the electronic influence of adjacent substituents and heteroatoms. For example, in 2-(pyridin-4-yl)benzothiazole, the pyridyl protons appear as doublets around δ 8.80 and 8.20 ppm, while the benzothiazole protons are observed as a multiplet between δ 8.01-8.20 ppm and a singlet at δ 7.59 ppm. scielo.br

The ¹³C NMR spectrum offers complementary information on the carbon skeleton. The methoxy carbon would produce a signal in the upfield region, around δ 55-56 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. scielo.org.za The carbon atoms of the pyridine and benzothiazole rings would appear in the aromatic region (δ 110-170 ppm). The quaternary carbon of the C=N bond in the thiazole ring is expected to be significantly downfield, potentially above δ 160 ppm, as observed in 2-(pyridin-4-yl)benzothiazole (δ 164.8 ppm). scielo.br

A predictive data table for the ¹H and ¹³C NMR chemical shifts is provided below.

¹H NMR Predictive Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet |

¹³C NMR Predictive Data

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 56 |

| Aromatic-C | 110 - 160 |

This table is a predictive summary based on NMR data of analogous compounds. scielo.org.zaresearchgate.netrsc.orgscielo.br

To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and benzothiazole ring systems, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) ¹H-¹³C couplings. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyridine ring to the benzothiazole core and the methoxy group to its position on the benzothiazole ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 5-methoxy-2-(2-pyridyl)benzothiazole (C₁₃H₁₀N₂OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 243.0510, confirming its elemental composition. chemsrc.com

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecular ion. The fragmentation pathways would likely involve the cleavage of the bonds connecting the heterocyclic rings and the loss of the methoxy group. Potential fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 228, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 200. Another plausible pathway is the cleavage between the pyridyl and benzothiazole rings, leading to fragments corresponding to the pyridyl cation and the methoxy-benzothiazole radical cation or vice versa. The study of fragmentation patterns in related 2-arylbenzothiazoles provides a basis for predicting these pathways. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The extended π-conjugated system of 5-methoxy-2-(2-pyridyl)benzothiazole is expected to give rise to strong absorption in the UV region. Studies on similar 2-arylbenzothiazoles show intense charge-transfer absorption bands. researchgate.net For instance, 2-phenylbenzothiazole exhibits absorption maxima around 220, 250, and 285 nm. researchgate.net The presence of the electron-donating methoxy group and the pyridine ring is likely to cause a red shift in the absorption maxima compared to the unsubstituted benzothiazole.

A closely related compound, 5-methoxy-2-(2-pyridyl)thiazole, is known to be highly fluorescent, with its emission resulting from an internal charge transfer (ICT) excited state. researchgate.net It is plausible that 5-methoxy-2-(2-pyridyl)benzothiazole also exhibits significant fluorescence. Furthermore, the pyridyl nitrogen introduces pH sensitivity. In acidic conditions, protonation of the pyridine nitrogen can occur, leading to changes in the electronic structure and consequently, alterations in the absorption and emission spectra. This can result in a dual-emission phenomenon, where both the protonated and unprotonated forms of the molecule fluoresce at different wavelengths, making it a pH-sensitive fluorophore. researchgate.net

Expected Photophysical Properties

| Technique | Expected Observation |

|---|---|

| UV-Vis Absorption | Intense absorption bands in the UV region, likely red-shifted due to substituents. |

| Fluorescence Emission | Potential for strong fluorescence due to an internal charge transfer state. |

This table summarizes expected properties based on studies of similar fluorophores. researchgate.netresearchgate.net

Electronic Structure and Photophysical Properties of Benzothiazole Derivatives

Absorption and Emission Characteristics of Substituted Benzothiazoles

The absorption and emission spectra of benzothiazole (B30560) derivatives are highly dependent on their molecular structure, specifically the nature and position of substituent groups on the benzothiazole ring system. These derivatives typically absorb light in the ultraviolet (UV) region and emit in the visible spectrum, with the exact wavelengths being modulated by the electronic properties of the substituents. rsc.orgresearchgate.net

Electron-donating groups (like methoxy (B1213986), -OCH3) and electron-withdrawing groups (like nitro, -NO2 or cyano, -CN) significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of the HOMO-LUMO energy gap directly affects the absorption and emission wavelengths. For instance, in a series of benzothiadiazole-based conjugated molecules, a compound with an electron-releasing methoxy group showed an absorption maximum (λ_abs max) at 472 nm, while a similar compound with an electron-withdrawing cyano group had its absorption maximum blue-shifted to 440 nm. researchgate.net The corresponding emission maxima (λ_em max) for these compounds ranged from 513 nm for a nitro-substituted derivative to 601 nm for a methoxy-substituted one, demonstrating a clear red-shift with increasing electron-donating strength. researchgate.net

In another study, 2-phenylbenzothiazole (B1203474) derivatives showed absorption in the UV region and emission in the blue portion of the spectrum. researchgate.net The introduction of different functional groups allows for the rational design of materials with specific absorption and emission profiles, tailored for various applications. scientiaresearchlibrary.com The photophysical properties are also influenced by the surrounding environment, such as the polarity of the solvent, which can cause significant shifts in the spectra. researchgate.net

Table 1: Effect of Substituents on Absorption and Emission Maxima of Selected Benzothiadiazole-based Dyes in Chloroform (B151607) (Data sourced from literature for illustrative purposes)

| Compound Structure | Substituent Group (R) | Absorption Max (λ_abs) researchgate.net | Emission Max (λ_em) researchgate.net |

| -OCH₃ (Methoxy) | 472 nm | 601 nm | |

| -NO₂ (Nitro) | N/A | 513 nm | |

| -CN (Cyano) | 440 nm | N/A |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Excited State Dynamics and Non-Radiative Pathways in Benzothiazoles

Many fluorescent benzothiazole derivatives are designed with a donor-acceptor (D-π-A) architecture, where the benzothiazole moiety can act as an electron acceptor. nih.gov Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part through the π-conjugated bridge, forming an intramolecular charge transfer (ICT) state. rsc.orgresearchgate.net This ICT process is fundamental to the photophysical properties of these compounds. digitellinc.com

The formation of an ICT state often results in a large change in the dipole moment between the ground and excited states, making the molecule's fluorescence highly sensitive to the polarity of its environment. researchgate.netrsc.org The efficiency of ICT and the stability of the resulting charge-separated state are influenced by the strength of the donor and acceptor groups and the nature of the solvent. acs.orgresearchgate.net For example, substituting a furan (B31954) ring attached to a benzothiazole with a strong electron-withdrawing nitro group (-NO2) was shown to lower the LUMO energy, facilitating ICT and reducing the energy gap. nih.gov This charge transfer character is crucial for applications in nonlinear optics and as environmental sensors. rsc.org

A distinct and widely studied photochemical process in specific benzothiazole derivatives is excited-state intramolecular proton transfer (ESIPT). mdpi.com This mechanism occurs in molecules containing a proton-donating group (like a hydroxyl, -OH) in proximity to a proton-accepting site (the nitrogen atom of the benzothiazole ring), such as in 2-(2'-hydroxyphenyl)benzothiazole (HBT). acs.orgnih.gov

The ESIPT photochemical cycle involves four stages:

Excitation: The molecule in its ground state (enol form) absorbs a photon, reaching the excited state (enol*).

Proton Transfer: In the excited state, the acidity of the hydroxyl proton increases, leading to an ultrafast transfer of the proton to the nearby nitrogen atom. This creates an excited-state keto tautomer (keto*). mdpi.com

Fluorescence: The keto* tautomer relaxes to its ground state (keto) by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a very large Stokes shift. rsc.org

Reverse Proton Transfer: The unstable ground-state keto form rapidly transfers the proton back to the oxygen atom, regenerating the original enol ground state. mdpi.com

This process is highly efficient and leads to dual fluorescence in some solvents, with one band from the locally excited enol* form and a second, red-shifted band from the keto* tautomer. rsc.org The ESIPT process can be inhibited in polar protic solvents that interfere with the internal hydrogen bond. nih.gov The extension of the π-conjugation in the molecule can also affect the energy barriers for proton transfer. rsc.org

In some donor-acceptor systems, the ICT state can undergo further structural relaxation by twisting around a single bond connecting the donor and acceptor moieties. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In this state, the donor and acceptor groups are electronically decoupled, which often opens up efficient non-radiative decay channels, leading to quenching of fluorescence.

Evidence for TICT states in benzazole-based pseudo-stilbenes has been discussed based on the viscosity dependence of the fluorescence intensity. researchgate.net In viscous media, the rotational motion required to form the TICT state is hindered, which can lead to an increase in fluorescence quantum yield. This phenomenon is an important consideration in the design of "molecular rotor" probes, whose fluorescence is sensitive to the viscosity of their microenvironment.

Fluorescence Quantum Yields and Excited State Lifetimes of Emissive Benzothiazoles

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are critical parameters for fluorescent probes and materials. rsc.orgrsc.org

These properties are highly sensitive to the molecular structure and the surrounding environment. rsc.org For instance, in a series of benzothiazole-difluoroborate dyes, subtle changes in substituent positions led to quantum yields ranging from nearly zero to almost 100%. rsc.org Aggregation can also have a profound effect. Some 2-(2'-hydroxyphenyl)benzothiazole derivatives that are weakly emissive in solution exhibit aggregation-induced emission enhancement (AIEE), with quantum yields increasing dramatically from less than 1% to nearly 50% in an aggregated state. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. rsc.org

The excited-state lifetimes of benzothiazole derivatives can also vary significantly. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives showed bi-exponential decay with short (5–12 ns) and long (45–100 ns) components, indicative of complex excited-state processes involving an admixture of ICT and π-π* states. researchgate.net In some cases, the presence of heavy atoms like bromine can promote intersystem crossing to a triplet state, resulting in unexpectedly long-lived emission in the microsecond range. mdpi.com

Table 2: Photophysical Data for Selected Emissive Benzothiazole Derivatives (Data sourced from literature for illustrative purposes)

| Compound Class | Solvent/State | Quantum Yield (Φ_F) | Lifetime (τ) | Reference(s) |

| 2-(2'-hydroxyphenyl)benzothiazole (BHPO1) | Aggregated (Water) | 0.489 | 5.6 ns | rsc.org |

| 2-(2'-hydroxyphenyl)benzothiazole (BHPO2) | Aggregated (Water) | 0.498 | 7.0 ns | rsc.org |

| Benzothiazole-conjugated coumarin (B35378) (after reaction) | Water | 0.67 | N/A | nih.gov |

| Benzothiazolyl-1,2,3-triazole derivative | Varied | Varies | 5-100 ns | researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Solvatochromic Effects and Environmental Responsiveness of Benzothiazole Fluorophores

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption and/or emission spectrum) changes with the polarity of the solvent. researchgate.net Benzothiazole derivatives with significant intramolecular charge transfer (ICT) character often exhibit strong solvatochromism. acs.orgnih.gov This is because the ground state and the excited state have different dipole moments; a change in solvent polarity will stabilize these two states to different extents, thus altering the energy gap between them. researchgate.net

In a typical positive solvatochromism, the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. acs.org This effect has been observed in various benzothiazole systems. researchgate.netnih.gov For example, a study on silylated benzothiazole dyes showed that the excited states were more polar than the ground states, and their absorption and fluorescence spectra were evaluated in a series of organic solvents to quantify this effect. researchgate.net Similarly, quadrupolar benzothiazole chromophores showed pronounced positive solvatochromism, which was enhanced by the introduction of stronger electron-donating and -accepting groups. acs.org

This environmental responsiveness makes benzothiazole fluorophores useful as probes for determining the polarity of their local microenvironment, such as in biological membranes or polymer matrices. nih.gov

Table 3: Solvatochromic Shift of a 2-phenylbenzothiazole Derivative (Illustrative) (Data adapted from literature to demonstrate the principle)

| Solvent | Polarity Function (ET(30)) | Absorption Max (λ_abs) | Emission Max (λ_em) |

| Hexane | 31.0 | ~330 nm | ~380 nm |

| Toluene | 33.9 | ~332 nm | ~395 nm |

| THF | 37.4 | ~335 nm | ~420 nm |

| Acetonitrile | 45.6 | ~338 nm | ~450 nm |

| Methanol | 55.4 | ~340 nm | ~470 nm |

Note: This table is interactive. You can sort the columns by clicking on the headers. Values are representative to show the trend.

Coordination Chemistry and Metal Complexation of 5 Methoxy 2 2 Pyridyl Benzothiazole

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-pyridyl)benzothiazole ligands typically involves the reaction of the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695). chemijournal.com While specific synthetic reports for 5-methoxy-2-(2-pyridyl)benzothiazole are not prevalent, the methods used for the parent pbt ligand are directly applicable.

Complexation with Transition Metal Ions (e.g., Co(II/III), Ni(II), Cu(II))

Research on the parent ligand, pbt, has demonstrated its ability to form stable complexes with a variety of transition metal ions.

Cobalt(II): With cobalt(II) salts, pbt forms both tetrahedral complexes of the type CoX₂(pbt) (where X = Cl, Br) and high-spin octahedral complexes like CoX₂(pbt)₂ (where X = Cl, Br, I). biointerfaceresearch.com The stoichiometry depends on the reaction conditions and the nature of the anion.

Nickel(II): Nickel(II) shows versatile coordination behavior, forming mono-, bis-, and tris-ligand complexes. biointerfaceresearch.com For instance, reactions can yield compounds with the general formula Ni(pbt)Cl₂·nH₂O. chemijournal.com The formation of [Ni(pbt)₃]²⁺ complexes is also observed, indicating the ligand's ability to satisfy the octahedral coordination sphere of Ni(II).

Copper(II): Copper(II) readily forms complexes with pbt. Depending on the counter-ion, complexes with stoichiometries like Cu(pbt)Cl₂·nH₂O or Cu(pbt)₂(H₂O)₂ can be synthesized. chemijournal.com The presence of the 5-methoxy group is expected to increase the ligand's electron-donating ability, which could favor the stabilization of higher oxidation states, such as Co(III), upon complexation.

| Metal Ion | Complex Type/Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | CoX₂(pbt) (X=Cl, Br) | Tetrahedral | biointerfaceresearch.com |

| Co(II) | CoX₂(pbt)₂ (X=Cl, Br, I) | Octahedral (high-spin) | biointerfaceresearch.com |

| Ni(II) | Ni(pbt)Cl₂·nH₂O | Octahedral | chemijournal.com |

| Ni(II) | [Ni(pbt)₃]²⁺ | Octahedral | biointerfaceresearch.com |

| Cu(II) | Cu(pbt)Cl₂·nH₂O | Tetragonal | chemijournal.com |

| Cu(II) | Cu(pbt)₂(H₂O)₂ | Distorted Tetragonal-Pyramidal | chemijournal.com |

Structural Analysis and Geometry of Metal Centers

X-ray diffraction studies on complexes of the parent ligand, pbt, have provided clear insights into their structures. In the complex Cu(pbt)₂(H₂O)₂, the copper atom exhibits a distorted tetragonal-pyramidal geometry. chemijournal.com It is coordinated by four nitrogen atoms from two bidentate pbt ligand molecules in the basal plane and one oxygen atom from a water molecule in the apical position. chemijournal.com

For Co(II) and Ni(II) complexes, octahedral geometries are common, especially in bis- and tris-ligand complexes. biointerfaceresearch.com For instance, UV-visible spectra and magnetic moment data suggest an octahedral geometry for Ni(II) and Co(II) complexes, while a tetragonal geometry is often observed for Cu(II) complexes. chemijournal.com The introduction of the 5-methoxy group is not expected to fundamentally alter these preferred geometries, but it might cause minor distortions in bond lengths and angles due to its electronic influence.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and its time-dependent extension, TD-DFT, are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of many-body systems. These methods are widely applied to benzothiazole (B30560) derivatives to predict their geometry, electronic characteristics, and spectroscopic behavior. nbu.edu.samdpi.comnih.gov

Electronic Structure, Molecular Geometry, and Conformational Prediction

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For 2-(2-pyridyl)-1,3-benzothiazole, the parent structure of the title compound, DFT calculations at the 6-311++G(d,p) level have been used to optimize the molecular geometry. nbu.edu.sa Studies on similar benzothiazole derivatives often involve conformational analysis by rotating dihedral angles to identify the lowest energy conformers. mdpi.comnih.gov For instance, in a study on 2-aminobenzothiazole (B30445) derivatives, conformational analysis was performed by varying the dihedral angle between the benzothiazole and phenyl rings, identifying the most energetically stable structures. mdpi.com

In the case of 2-(2-pyridyl)-1,3-benzothiazole, the C=N bond length of the thiazole (B1198619) ring was calculated to be 1.341 Å, a value influenced by the charge effect of the 2-pyridyl substituent. nbu.edu.sa The addition of a 5-methoxy group would be expected to further influence the electronic distribution and geometry of the benzothiazole ring system. DFT optimization of a related benzimidazole (B57391) derivative revealed a twisted conformation with a significant dihedral angle between the benzimidazole and pyrimidine (B1678525) rings. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For the parent compound 2-(2-pyridyl)-1,3-benzothiazole, the HOMO-LUMO energy gap was calculated to be 3.95 eV. nbu.edu.sa This value provides insight into the charge transfer that can occur within the molecule. In general, a smaller energy gap suggests that a molecule is more reactive. nih.gov The introduction of substituents, such as the methoxy (B1213986) group, is known to alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the compound. mdpi.com

Interactive Table: Calculated Quantum Chemical Parameters for 2-(2-pyridyl)-1,3-benzothiazole nbu.edu.sa Below is a table of global quantum chemical parameters calculated for the parent compound, which helps in understanding its reactivity.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.50 |

| LUMO Energy | ELUMO | -2.55 |

| Energy Gap | ΔE | 3.95 |

| Hardness | η | 1.98 |

| Softness | S | 0.25 |

| Electronegativity | χ | 4.53 |

| Chemical Potential | μ | -4.53 |

| Electrophilicity Index | ω | 5.17 |

Note: Data is for the parent compound 2-(2-pyridyl)-1,3-benzothiazole.

Simulation of Spectroscopic Properties (UV-Vis, NMR, IR)

Theoretical calculations are highly effective in simulating and helping to interpret experimental spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. nih.gov For 2-(2-pyridyl)-1,3-benzothiazole, TD-DFT calculations were performed to simulate its UV spectrum. nbu.edu.sa Such simulations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscielo.org.za These calculated shifts are then compared with experimental data to confirm the molecular structure.

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The simulated IR spectrum for 2-(2-pyridyl)-1,3-benzothiazole has been calculated, with complete assignments made for the vibrational frequencies. nbu.edu.sa For example, methoxy group vibrations in similar molecules are typically observed with C-H stretching in the 3029-2896 cm⁻¹ region and O-C stretching vibrations at lower wavenumbers. scielo.org.za

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for Benzothiazole, 5-methoxy-2-(2-pyridyl)- have not been found, this computational technique is generally used to study the dynamic behavior of molecules over time. MD simulations can provide insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes, which are aspects not fully captured by static DFT calculations.

Computational Studies of Reaction Mechanisms and Reactivity

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgescholarship.org DFT calculations are used to map out reaction energy profiles, identifying transition states and intermediates. researchgate.net For instance, computational models have been used to investigate the mechanism of Ru-mediated synthesis of benzothiazoles from N-arylthioureas, identifying the rate-determining step. researchgate.net Other studies have focused on the oxidative cyclization mechanisms for forming related benzothiazole structures. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the origins of substrate specificity.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are often combined with TD-DFT to simulate how different solvents affect electronic and spectroscopic properties. bohrium.comresearchgate.net Studies on related compounds have shown that increasing solvent polarity can induce a red-shift (a shift to longer wavelengths) in the UV-Vis absorption maximum. sciencepg.com This solvatochromic effect is related to changes in the charge distribution of the molecule in its ground and excited states. researchgate.net

Structure Activity Relationship Sar and Molecular Interaction Research

Correlating Structural Modifications with Molecular Interaction Profiles

The specific arrangement of functional groups on the 5-methoxy-2-(2-pyridyl)benzothiazole scaffold dictates its binding affinity and selectivity. Research into analogous compounds has established clear correlations between structural changes and their resulting molecular interaction profiles.

Impact of the 5-methoxy Group on Molecular Recognition

The methoxy (B1213986) group (-OCH₃) at the 5-position of the benzothiazole (B30560) ring is an electron-donating group that can significantly influence the molecule's electronic properties and steric profile. In studies on related thieno[2,3-b]pyridine (B153569) compounds, the presence of a para-methoxy substituent was found to enhance the anti-proliferative activity of benzoyl derivatives. nih.gov This suggests that the methoxy group can positively influence the binding of these types of compounds to their targets. nih.gov Furthermore, research on mesogenic benzothiazole derivatives has shown that the presence and position of a methoxy substituent can cause substantial changes in the physical properties of the mesophase, highlighting its role in modulating intermolecular forces.

Role of the 2-pyridyl Moiety in Ligand-Target Interactions

The 2-pyridyl moiety is a crucial pharmacophore that plays a direct role in how the compound binds to its biological targets. Studies on the closely related compound, 2-(pyridin-4-yl)benzothiazole, have demonstrated that the orientation of the pyridine (B92270) ring within an enzyme's active site is essential for its inhibitory activity. scielo.br The lone pair of electrons on the pyridine's nitrogen atom is key to coordinating with metal ions, such as the nickel ions in the active site of urease, leading to the formation of stable ligand-enzyme complexes. scielo.br

Computational docking studies have further elucidated the specific interactions facilitated by the pyridyl ring. These include:

Carbon-hydrogen bonding with amino acid residues like Asp633 and Gly550. scielo.br

Van der Waals contacts with residues such as Gln635 and His492. scielo.br

π-anion interactions , for instance between the pyridine ring and the residue Asp633.

Influence of Electron-Donating and Withdrawing Substituents

Systematic studies on the benzothiazole scaffold have demonstrated that the electronic nature of substituents has a profound effect on biological activity. The strategic placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can fine-tune a compound's potency and selectivity.

For instance, in a series of benzothiazole-phenyl analogs designed as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), introducing EWGs like fluoro-, chloro-, and bromo- groups yielded potent dual inhibitors. nih.gov Conversely, adding a strongly electron-withdrawing nitro-group was also explored to understand its effect on activity. nih.gov In another study, the presence of EWGs such as nitro or cyano groups at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity.

The following table summarizes the observed effects of different substituents on the activity of benzothiazole-based compounds.

| Substituent Type | Example Group(s) | Position | Observed Effect on Activity |

| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃) | Phenyl ring | Improved activity in some derivatives. nih.gov |

| Electron-Donating | Hydroxy (-OH) | 2-Aryl fragment | Improved antitumor selectivity. |

| Electron-Withdrawing | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Phenyl ring | Yielded potent dual sEH/FAAH inhibitors. nih.gov |

| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN) | C-6 of benzothiazole | Increased antiproliferative activity. |

Computational Molecular Docking and Binding Site Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For benzothiazole derivatives, docking studies have provided critical insights into their mechanism of action at the molecular level.

In a study of 2-(pyridin-4-yl)benzothiazole as a urease inhibitor, docking simulations revealed that the benzothiazole moiety forms hydrophobic contacts with residues like His593 and π-alkyl and conventional hydrogen bonds with Leu523 and Thr522. scielo.br Similarly, docking of novel benzothiazole-based pyrimidinesulfonamide scaffolds into the binding pocket of the Hsp90α protein yielded a high docking score of -8.3103 kcal/mol for one of the potent compounds. nih.gov

These computational models are crucial for:

Identifying key amino acid residues involved in binding.

Understanding the types of interactions (e.g., hydrogen bonds, hydrophobic, π-π stacking).

Guiding the rational design of new, more potent analogs.

Docking studies on various benzothiazole hybrids targeting the VEGFR-2 enzyme have also shown that these compounds can successfully occupy the active site in a manner similar to established inhibitors like Sorafenib.

Investigation of Molecular Mechanisms in Biological Systems

Beyond identifying that a compound is active, it is essential to understand the specific molecular mechanism through which it exerts its effect. For benzothiazole derivatives, this often involves detailed enzyme inhibition studies.

Enzyme Inhibition Mechanism Studies

Kinetic studies are fundamental to characterizing how a compound inhibits an enzyme. Research on 2-(pyridin-4-yl)benzothiazole demonstrated that it acts as a mixed-type inhibitor of jack bean urease. scielo.br This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. scielo.br

The inhibitory activity is quantified by dissociation constants:

Kᵢ: The dissociation constant for the enzyme-inhibitor complex.

Kᵢ': The dissociation constant for the enzyme-substrate-inhibitor complex.

For a benzimidazole (B57391) analog of the target compound, these values were determined to be 2.1 ± 0.47 mM (Kᵢ) and 1.45 ± 0.29 mM (Kᵢ'), indicating a slightly higher affinity for the allosteric site on the enzyme-urea complex. scielo.br Such studies are vital for understanding the complete inhibitory profile of a compound.

The following table presents inhibition data for related benzothiazole compounds against various enzyme targets.

| Compound/Analog | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Values |

| 2-(pyridin-4-yl)benzothiazole (BTA) | Jack Bean Urease | Mixed | IC₅₀ = 0.77 mM scielo.br |

| Benzimidazole Analog (BIA) | Jack Bean Urease | Mixed | IC₅₀ = 2.14 mM; Kᵢ = 2.1 mM; Kᵢ' = 1.45 mM scielo.br |

| Benzothiazole-based pyrimidine (B1678525) | Hsp90α | - | IC₅₀ values from 0.05 to 0.074 μg/μL nih.gov |

| Benzothiazole-pyrazole hybrid | VEGFR-2 | - | IC₅₀ = 97 nM |

Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA binding)

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, offering pathways to modulate gene expression and other cellular processes. While direct experimental studies on the nucleic acid binding of Benzothiazole, 5-methoxy-2-(2-pyridyl)- are not extensively documented in publicly available literature, the chemical architecture of the molecule, featuring a benzothiazole ring, a methoxy group, and a pyridyl moiety, allows for informed hypotheses regarding its potential interaction mechanisms with DNA and RNA. These hypotheses are drawn from research on structurally related benzothiazole derivatives and other heterocyclic compounds.

The planar benzothiazole ring system is a recurring motif in compounds designed to interact with nucleic acids. Research on various benzothiazole derivatives has revealed several potential modes of binding to DNA. One common mechanism is minor groove binding . For instance, studies on compounds like 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3) have indicated that it functions as a DNA minor groove-binding agent rather than an intercalator. researchgate.net This mode of interaction is often driven by van der Waals forces, electrostatic interactions, and hydrogen bonding between the small molecule and the walls of the DNA minor groove. The dimensions and curvature of the benzothiazole structure can facilitate a snug fit within the minor groove.

Another potential mechanism is intercalation , where the planar aromatic ring system of the benzothiazole derivative inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many flat, aromatic molecules and typically leads to a significant stabilization of the DNA duplex, which can be observed as an increase in the DNA melting temperature. While some benzothiazole derivatives have been investigated as DNA intercalators, this is not a universally observed mechanism for this class of compounds. mdpi.com

Furthermore, benzothiazole derivatives have been identified as inhibitors of enzymes that interact with DNA, such as topoisomerase IIα and DNA gyrase . researchgate.netrsc.org In these cases, the compound may bind to the enzyme-DNA complex or to the enzyme itself, thereby interfering with its function. For example, some benzothiazole-based inhibitors of DNA gyrase have been shown to interact with the ATP-binding site of the enzyme. rsc.org

The pyridyl group, a nitrogen-containing heterocycle, can also play a significant role in nucleic acid interactions. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with the nucleobases. The position of the nitrogen atom in the pyridyl ring can influence the geometry of these interactions.

The methoxy group, being an electron-donating group, can modulate the electronic properties of the benzothiazole ring system, which in turn can influence the strength and nature of its interactions with nucleic acids. It may also participate in hydrogen bonding or van der Waals interactions within the binding site.

While specific experimental data for Benzothiazole, 5-methoxy-2-(2-pyridyl)- is limited, the collective research on related compounds provides a framework for predicting its behavior. Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism would be instrumental in elucidating the precise binding mode of this compound with DNA and RNA. Computational docking studies could also offer valuable insights into the potential binding sites and interaction energies.

Advanced Applications in Materials Science and Sensing

Design of Fluorescent Probes and Chemical Sensors Based on Benzothiazole (B30560) Scaffolds

The inherent fluorescence of the benzothiazole moiety, which can be modulated by the presence of different functional groups and its interaction with the environment, makes it an excellent platform for the design of fluorescent probes and chemical sensors.

Derivatives of the benzothiazole scaffold have demonstrated significant potential as chemosensors for various analytes, including metal ions and protons (pH). The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

Ion Sensing:

Benzothiazole-based sensors have been developed for the detection of a range of metal ions. For instance, a benzothiazole derivative functionalized with an amino acid core has been shown to be a fluorimetric chemosensor for cations like Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺. mdpi.com The presence of these metal ions can either enhance or quench the fluorescence of the sensor molecule, allowing for their detection. The binding of the metal ion to the nitrogen and sulfur atoms of the benzothiazole and other coordinating groups in the molecule alters the electronic properties and, consequently, the fluorescence emission.

A notable example is a biphenyl-benzothiazole-based chemosensor that exhibits a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov Upon the addition of Zn²⁺, a new absorption band appears, and the fluorescence intensity increases, resulting in a color change from colorless to yellow. nih.gov This "turn-on" fluorescence response is highly selective for Zn²⁺. nih.govnih.gov The proposed mechanism involves the binding of the metal ion to the nitrogen atoms of the benzothiazole and the attached functional groups, which disrupts the PET process and enhances fluorescence. nih.gov

Similarly, a novel fluorescent chemosensing material created by functionalizing mesoporous silica (B1680970) with 5-methoxy-2-(2-pyridyl)thiazoles (a compound closely related to the subject of this article) has been shown to be a sensitive and selective optical sensor for Cu²⁺ ions in water. researchgate.net

pH Responsiveness:

The fluorescence of pyridyl-substituted benzothiazole derivatives can be highly sensitive to changes in pH. The nitrogen atom on the pyridine (B92270) ring can be protonated at acidic pH, which modulates the ICT character of the molecule and leads to changes in the fluorescence emission. A series of 5-methoxy-2-(pyridyl)thiazoles, which are structurally similar to "Benzothiazole, 5-methoxy-2-(2-pyridyl)-", have been reported to exhibit pH-sensitive dual-emission in aqueous systems in the pH range of 2 to 6. researchgate.net This property makes them suitable for use as pH-responsive fluorescent probes.

Two simple benzothiazole-based fluorescent probes, BS1 and BS2, were developed for detecting peroxynitrite (ONOO⁻) and demonstrated stable fluorescence over a wide pH range (2-10), which is a crucial characteristic for practical applications in biological systems. nih.gov

Table 1: Examples of Benzothiazole-Based Chemosensors

| Sensor Type | Analyte | Sensing Mechanism | Observable Change |

| Benzothiazole-Asparagine Derivative | Cu²⁺, Fe³⁺ | Chelation-enhanced fluorescence quenching | Fluorescence quenching |

| Biphenyl-Benzothiazole Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | Color change, fluorescence "turn-on" for Zn²⁺ |

| 5-methoxy-2-(2-pyridyl)thiazole-SBA-15 | Cu²⁺, pH | Chelation, protonation | Fluorescence quenching, dual-emission |

| Benzothiazole-based probes (BS1, BS2) | ONOO⁻, pH | Cleavage of diphenyl phosphonate/hydrolysis of boronic pinacol (B44631) ester | "Turn-on" fluorescence |

Molecular imaging is a rapidly evolving field that enables the visualization, characterization, and quantification of biological processes at the cellular and molecular levels within living organisms. nih.gov Fluorescent probes are essential tools in molecular imaging, and benzothiazole derivatives have emerged as promising candidates due to their favorable photophysical properties. nih.govnih.gov

The general principle behind the use of benzothiazole-based probes in molecular imaging involves their ability to selectively target and interact with specific biomolecules or cellular components, leading to a detectable change in their fluorescence signal. This allows for the visualization of the target's distribution and activity. nih.gov Key features of benzothiazole derivatives that make them suitable for bioimaging include:

High Quantum Yields: Many benzothiazole derivatives exhibit strong fluorescence, providing a bright signal for sensitive detection. nih.gov

Large Stokes Shifts: A significant separation between the excitation and emission wavelengths minimizes self-quenching and background interference, leading to a better signal-to-noise ratio. nih.gov

Biocompatibility and Cell Permeability: For in vivo applications, these probes must be non-toxic and able to cross cell membranes to reach their intracellular targets. nih.govbohrium.com

Tunable Photophysical Properties: The fluorescence properties can be fine-tuned by chemical modifications to the benzothiazole scaffold, allowing for the development of probes with specific excitation and emission wavelengths suitable for different imaging modalities. rsc.org

Benzothiazole derivatives have been successfully employed as imaging agents for β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govresearchgate.net For example, ¹⁸F-labeled pyridylbenzothiazole derivatives have been synthesized and evaluated as Positron Emission Tomography (PET) imaging agents for these plaques. nih.gov Furthermore, benzothiazole-based probes have been used for imaging various cellular components and processes, including the detection of peroxynitrite in living cells to study drug-induced hepatotoxicity. nih.gov The development of benzothiazole derivatives with two-photon absorption capabilities further enhances their utility in deep-tissue imaging with reduced photodamage. nih.gov